2-(5-Fluoro-2-methoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-9(15)8-12(13)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGPQJPGGOVYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680821 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178011-38-5 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with a fluorinating agent such as hydrogen fluoride. The reaction is generally carried out at room temperature in an appropriate solvent . Industrial production methods may vary, but they often involve similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Fluoro-2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, such as halogenation or nitration, to form different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)benzoic acid has garnered significant attention in scientific research due to its unique properties. It is used in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Functional Group Swaps : Substituting methoxy (-OCH₃) with hydroxyl (-OH) () increases polarity, improving aqueous solubility but reducing blood-brain barrier (BBB) penetration.
- Addition of Amino Groups: The amino group in 4-Amino-2-fluoro-5-methoxybenzoic acid () introduces hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or DNA.
Physicochemical Properties
Critical physicochemical parameters from analogous compounds:
Analysis :
- The methoxy group in 2-(5-Fluoro-2-methoxyphenyl)benzoic acid likely increases lipophilicity compared to its hydroxylated analog, enhancing membrane permeability but reducing solubility.
- The acetic acid variant () shows higher BBB permeability (61.31%), suggesting that backbone flexibility may aid CNS penetration.
Comparison :
ADMET Profiles
Data from for fluoro-methoxyphenyl analogs:
| Parameter | 2-(5-Fluoro-2-methoxyphenyl)acetic Acid | Similar Benzoic Acid Analogs (Inferred) |
|---|---|---|
| Solubility | Soluble | Moderate to low (due to aromaticity) |
| BBB Permeability | 61.31% | ~40–50% (estimated) |
| Metabolic Stability | High (fluorine reduces oxidation) | High |
Q & A
Basic: How can researchers optimize the synthesis yield of 2-(5-Fluoro-2-methoxyphenyl)benzoic acid?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation, coupling, and carboxylation. Key variables affecting yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide bond formation .
- Base choice : Triethylamine vs. K₂CO₃ may alter reaction kinetics due to differing nucleophilicities .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like hydrolysis of the methoxy group .
- Purification : Column chromatography with gradient elution (hexane:EtOAc) effectively isolates the benzoic acid derivative .
Hypothetical Optimization Table:
| Variable | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (DMF) | Room temp, 24h | 65 | 92 |
| Base (K₂CO₃) | Reflux, 12h | 78 | 95 |
| Gradient Elution | 3:1 → 1:1 hexane:EtOAc | 85 | 98 |
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoic acid, S=O stretch at ~1350 cm⁻¹ for sulfonamide) .
- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid protons (broad, δ ~12 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M-H]⁻ at m/z 290.05 for C₁₄H₁₀FNO₄S) .
- DFT Calculations : Validate geometry and vibrational modes using 6-311++G(d,p) basis sets .
Advanced: How do electronic effects of substituents (fluoro, methoxy) influence reactivity?
Methodological Answer:
The fluoro group (-F) is electron-withdrawing, enhancing electrophilic aromatic substitution (EAS) at the para position. The methoxy group (-OCH₃) is electron-donating, directing EAS to ortho/para positions. Combined, they create regioselectivity challenges:
- Competitive directing : Fluorine dominates in acidic conditions, while methoxy directs under basic conditions .
- Steric effects : Methoxy’s bulkiness may hinder reactions at adjacent positions, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
Substituent Effects Table:
| Substituent | Electronic Effect | Reactivity Impact | Example Reaction |
|---|---|---|---|
| -F | Withdrawing | Increases EAS rate at para | Nitration, halogenation |
| -OCH₃ | Donating | Stabilizes carbocation intermediates | Friedel-Crafts alkylation |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) may arise from:
- Assay conditions : pH-dependent solubility (e.g., carboxylate vs. protonated forms) alters ligand-receptor binding .
- Metabolite interference : Phase I metabolites (e.g., hydroxylated derivatives) may confound results .
- Structural analogs : Compare with 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid to isolate substituent-specific effects .
Validation Protocol:
Dose-response curves : Test across pH 6.5–7.4 to assess ionization effects.
Metabolic stability assays : Use liver microsomes to identify active metabolites.
Co-crystallization studies : Resolve binding modes via X-ray crystallography .
Basic: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:water (1:4 v/v) with 0.1% Tween-80 to prevent aggregation .
- Salt formation : Convert to sodium salt (higher aqueous solubility) via NaOH titration .
- Derivatization : Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, then hydrolyze post-uptake .
Advanced: What mechanistic insights exist for its sulfonamide group in enzyme inhibition?
Methodological Answer:
The sulfonamide (-SO₂NH-) group acts as a hydrogen-bond donor/acceptor, mimicking transition states in enzymes like carbonic anhydrase:
- Computational docking : Predict binding to Zn²⁺ active sites (e.g., Glide score ≤ -8.0 kcal/mol) .
- Kinetic studies : Competitive inhibition (Ki ~50 nM) suggests direct active-site binding .
- Mutagenesis : Replace key residues (e.g., Thr199→Ala) to confirm binding interactions .
Basic: How to analyze substituent effects on spectral data?
Methodological Answer:
- NMR titration : Monitor chemical shift changes in D₂O to assess H-bonding capacity .
- UV-Vis : Compare λmax shifts (e.g., fluorophenyl → bathochromic shift due to conjugation) .
- DFT-derived spectra : Match computed vs. experimental IR peaks to assign vibrational modes .
Advanced: What are the challenges in scaling up Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1 mol% via ligand optimization (e.g., SPhos) .
- Boronic ester stability : Use pinacol-protected boronate (e.g., 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborolane) to prevent protodeboronation .
- Workflow : Sequential coupling (e.g., aryl halide → boronate) minimizes side-product formation .
Advanced: How to design analogs to probe structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Replace benzoic acid with pyrazole-carboxylic acid to assess scaffold flexibility .
- Substituent scanning : Synthesize analogs with -Cl, -CF₃, or -NO₂ at the 5-position to map electronic effects .
- Bioisosteres : Replace sulfonamide with phosphonamide to evaluate H-bonding requirements .
Basic: What safety protocols are critical for handling fluorinated intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
